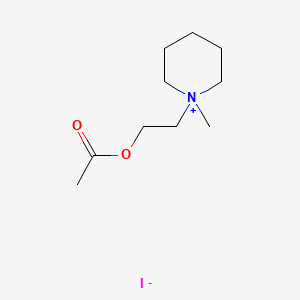
Acetic acid;dodecan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;dodecan-2-ol can be achieved through the esterification of dodecan-2-ol with acetic acid. This reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
CH₃COOH+C₁₂H₂₆O→CH₃COOC₁₂H₂₅+H₂O
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The esterification reaction is typically conducted at elevated temperatures and pressures to accelerate the reaction rate. Additionally, the use of advanced separation techniques, such as distillation and extraction, ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;dodecan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group in dodecan-2-ol can be oxidized to form a ketone using oxidizing agents such as potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄).
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters, respectively.
Common Reagents and Conditions
Oxidation: Acidified potassium dichromate (K₂Cr₂O₇) or potassium permanganate (KMnO₄) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of dodecan-2-one (a ketone).
Reduction: Formation of dodecan-2-ol (an alcohol).
Substitution: Formation of amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Acetic acid;dodecan-2-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a model compound for studying ester hydrolysis.
Medicine: Investigated for its potential antimicrobial properties and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of surfactants, lubricants, and fragrances.
Mecanismo De Acción
The mechanism of action of acetic acid;dodecan-2-ol involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and dodecan-2-ol, which can then participate in various biochemical processes. Acetic acid can act as a metabolic intermediate in the citric acid cycle, while dodecan-2-ol can be involved in lipid metabolism and membrane structure.
Comparación Con Compuestos Similares
Similar Compounds
Dodecanol: A primary alcohol with similar chain length but lacks the ester group.
Lauryl acetate: An ester with a similar structure but derived from lauryl alcohol (dodecan-1-ol) instead of dodecan-2-ol.
Dodecanoic acid: A carboxylic acid with a similar chain length but lacks the alcohol group.
Uniqueness
Acetic acid;dodecan-2-ol is unique due to its combination of an ester group and a secondary alcohol, which imparts distinct chemical and physical properties. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in various fields.
Propiedades
Número CAS |
42270-47-3 |
|---|---|
Fórmula molecular |
C14H30O3 |
Peso molecular |
246.39 g/mol |
Nombre IUPAC |
acetic acid;dodecan-2-ol |
InChI |
InChI=1S/C12H26O.C2H4O2/c1-3-4-5-6-7-8-9-10-11-12(2)13;1-2(3)4/h12-13H,3-11H2,1-2H3;1H3,(H,3,4) |
Clave InChI |
FVEMLAPDADAEQG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCC(C)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


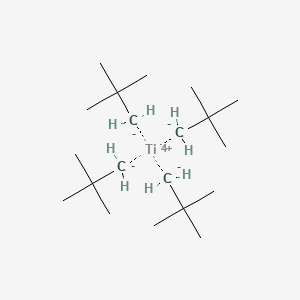
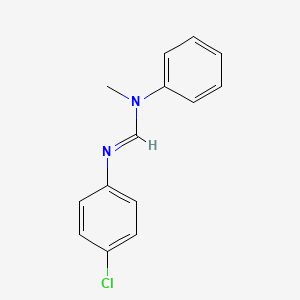
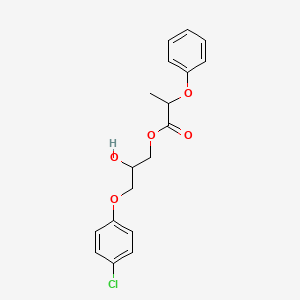
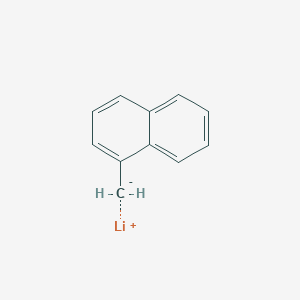



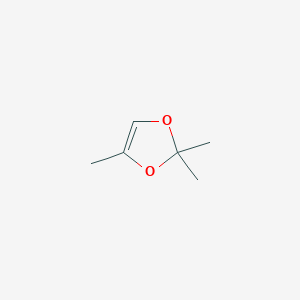

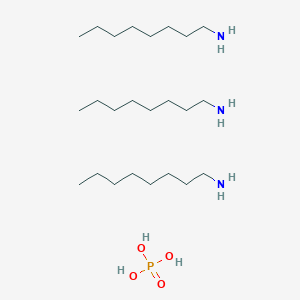
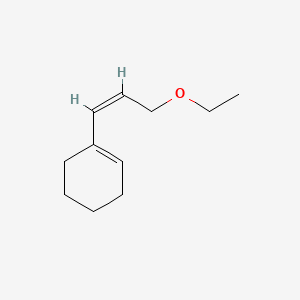
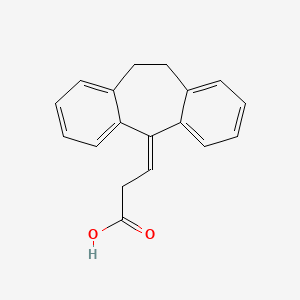
![2-[4-(Propylamino)phenyl]propanoic acid](/img/structure/B14668065.png)
